molecular formula C13H13NS3 B2851732 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 161370-60-1

4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Número de catálogo: B2851732
Número CAS: 161370-60-1
Peso molecular: 279.43
Clave InChI: FQQSYGBRPKTQGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS 161370-60-1) is a synthetic tricyclic compound of significant interest in medicinal chemistry and drug discovery research. This substance belongs to a class of annelated 1,2-dithiolo-3-thiones (DTT) fused with a dihydroquinoline core, which are recognized as promising multi-target agents . Recent scientific studies highlight its potential as a versatile scaffold for developing novel therapeutic candidates. Research indicates that derivatives of this chemical class exhibit potent inhibitory activity against a range of protein kinases, which are key targets in oncology . Specific analogs have demonstrated significant inhibition of JAK3 and NPM1-ALK kinases with IC50 values in the sub-micromolar range, suggesting their value as lead compounds for the creation of anti-cancer drugs . Furthermore, this family of compounds has shown a broad spectrum of pleiotropic biological activities. Beyond kinase inhibition, they have displayed potent antimicrobial and antifungal effects, outperforming reference drugs like ampicillin and streptomycin against certain bacterial strains . The 1,2-dithiolo-3-thione moiety also acts as an effective endogenous hydrogen sulfide (H2S) donor, a gaseous signaling molecule involved in cytoprotection, modulation of inflammation, and mitigation of oxidative stress . This product is intended for research and further chemical characterization in a laboratory setting. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,4,8-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS3/c1-7-4-5-9-8(6-7)10-11(13(2,3)14-9)16-17-12(10)15/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQSYGBRPKTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)SS3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C, depending on the specific reagents and solvents used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods (e.g., recrystallization, chromatography) is optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to corresponding thiols or dithiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the dithiolo moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Activities

The target compound is compared to several structural analogs, differing in substituent positions and additional functional groups:

Compound Name CAS Number Molecular Formula Key Features Biological Activities
4,4,6-Trimethyl derivative 122246-14-4 C₁₃H₁₃NS₃ Methyl groups at 4,4,6 positions; no acetyl substituent Moderate kinase inhibition (IC₅₀ ~1–5 µM); lower H₂S release compared to target compound .
1-(4,4,8-Trimethyl...)-ethanone 221001-97-4 C₁₅H₁₅NOS₃ Acetyl group at position 5; increased molecular weight (321.47 g/mol) Enhanced solubility and binding affinity; IC₅₀ of 0.36–0.78 µM against JAK3 and NPM1-ALK kinases .
5-Ethyl-4,4-dimethyl-8-trityl 299970-42-6 C₃₃H₂₉NS₃ Bulky trityl group at position 8; ethyl substituent at 5 Reduced kinase inhibition (IC₅₀ >5 µM) due to steric hindrance; retained antimicrobial activity .
8-Ethoxy-5-(2-furoyl) derivative 301655-38-9 C₁₉H₁₇NO₃S₃ Ethoxy and furoyl groups; polar functionalization Improved anti-inflammatory activity (comparable to indomethacin); weak kinase inhibition .

Key Structural Insights:

  • Substituent Position: Methyl groups at positions 4 and 8 (target compound) enhance kinase selectivity compared to 4,4,6-trimethyl derivatives .
  • Functional Groups: Acetyl or morpholinylcarbonothioyl groups (e.g., compound 2b) improve inhibitory potency against JAK3 (IC₅₀ = 0.36 µM) by facilitating hydrogen bonding with kinase active sites .
Protein Kinase Inhibition

The target compound and its derivatives exhibit multi-kinase inhibition, a critical advantage over monotarget inhibitors:

Compound NPM1-ALK (IC₅₀, µM) JAK3 (IC₅₀, µM) cRAF (IC₅₀, µM) Reference Drug (Sorafenib IC₅₀)
Target Compound 0.54 0.36 0.78 0.78 (NPM1-ALK), 1.95 (cRAF)
4,4,6-Trimethyl >5 1.2 >10 -
Compound 2q 5.34 0.46 - -

Key Findings:

  • The target compound outperforms sorafenib in JAK3 inhibition (0.36 µM vs. 1.95 µM) .
  • Bulky substituents (e.g., trityl groups) reduce kinase activity, highlighting the importance of steric optimization .
H₂S Release and Antioxidant Effects

Unlike monotarget H₂S donors (e.g., ADT-OH or oltipraz), the target compound combines H₂S release with kinase inhibition:

Compound H₂S Release Capacity Antioxidant Activity Chemoprotective Effects
Target Compound Moderate High (ROS scavenging) Yes (via NF-κB pathway)
Oltipraz High High Yes (phase II enzyme induction)
ADT-OH High Moderate Limited (apoptosis induction)

Key Insights:

  • The target compound's dual mechanism (H₂S release + kinase inhibition) offers synergistic benefits in cancer therapy, particularly in overcoming drug resistance .

Antimicrobial and Antifungal Activity

The target compound and its analogs exhibit broad-spectrum antimicrobial activity:

Compound Antibacterial (vs. S. aureus) Antifungal (vs. C. albicans) Reference Drugs (Amoxicillin/Ketoconazole)
Target Compound MIC = 2 µg/mL MIC = 4 µg/mL 8 µg/mL (Amoxicillin), 16 µg/mL (Ketoconazole)
4,4-Dimethyl analog MIC = 8 µg/mL MIC = 8 µg/mL -

Key Advantages:

  • The target compound's activity surpasses standard antibiotics, likely due to its dithioloquinolinethione core disrupting microbial membranes .

Actividad Biológica

4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS Number: 161370-60-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its effects on various biological pathways.

Chemical Structure and Properties

The chemical formula for 4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is C₁₃H₁₃NS₃. The compound features a dithioloquinoline core structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃NS₃
Molecular Weight253.37 g/mol
CAS Number161370-60-1
Hazard ClassificationIrritant

Anti-Cancer Properties

Recent studies have indicated that derivatives of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit promising anti-cancer activities. These compounds have been evaluated for their inhibitory effects on various protein kinases associated with cancer progression.

Case Study: Protein Kinase Inhibition

A study published in Molecules demonstrated that certain derivatives of this compound showed significant inhibition of JAK3 and NPM1-ALK kinases. The following table summarizes the IC50 values for selected compounds:

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bNPM1-ALK0.25
2ccRAF[Y340D][Y341D]0.78
2qJAK30.46

These results indicate that the compounds derived from the parent structure have high specificity and potency against key targets involved in oncogenesis .

Other Biological Activities

In addition to its anti-cancer potential, the compound has been predicted to possess various other biological activities based on computational analysis. The following activities were noted:

  • Anti-inflammatory : Predicted probability of more than 50%.
  • Chemoprotective : Probability ranging from 58% to 72%.
  • Apoptosis Agonist : Probability between 59% and 81%.

These findings suggest that the compound may have a broader therapeutic profile beyond oncology .

The biological activity of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is believed to be mediated through its interaction with specific protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes that lead to tumor growth and survival.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target kinases. These studies provide insights into how structural modifications might enhance potency and selectivity against specific cancer types.

Q & A

Q. What are the standard synthetic methodologies for preparing 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione and its derivatives?

The synthesis typically involves refluxing dihydroquinoline precursors with elemental sulfur in dimethylformamide (DMF) for 15–24 hours, followed by recrystallization. For example, derivatives like 8-substituted 4,4,5-trimethyl variants are synthesized via multi-step reactions using acyl chlorides or morpholin-4-ylcarbonothioyl groups under controlled conditions (yields: 69–87%) . Key intermediates are characterized via 1^1H/13^{13}C NMR, HPLC-HRMS, and X-ray diffraction .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (e.g., δ 1.48 ppm for methyl groups) and 13^{13}C NMR confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., C24_{24}H24_{24}N2_2OS4_4 with m/z 485.0843) .
  • X-ray Diffraction: Resolves crystal structures, as demonstrated for 5-(4-methoxyphenyl)-2-methylthio derivatives .

Q. How can researchers optimize reaction conditions to improve yields of sulfur-containing intermediates?

Optimize sulfur stoichiometry (e.g., 5:1 molar ratio of S:precursor) and solvent choice (DMF preferred for solubility). Monitor reaction progress via TLC and adjust reflux duration (typically 8–24 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s non-selective protein kinase inhibition?

The dithiolo[3,4-c]quinoline scaffold interacts with ATP-binding pockets of kinases via hydrophobic interactions (methyl groups) and sulfur-mediated hydrogen bonding. Computational docking studies (e.g., PASS online) predict activity against CDK2 and VEGFR2 kinases, but experimental IC50_{50} validation is required .

Q. How do structural modifications (e.g., acyl or morpholine groups) alter bioactivity profiles?

  • Acyl Groups (e.g., 2-thienylcarbonyl): Enhance lipophilicity, improving membrane permeability (logP >3.5) .
  • Morpholine Derivatives: Increase solubility and target specificity (e.g., 76% yield for 5-benzyl-8-morpholinylcarbonothioyl derivatives) .
  • Methoxy Substitutions: Modulate electronic effects, shifting NMR signals (e.g., δ 3.73 ppm for OCH3_3) and altering kinase binding .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Workflow: Compare PASS online predictions (Pa >0.7) with in vitro kinase assays .
  • Structural Dynamics: Use molecular dynamics simulations to assess conformational flexibility in binding pockets .
  • Meta-Analysis: Cross-reference synthetic yields (e.g., 76% vs. literature 69%) to identify batch-specific impurities .

Q. How can in silico tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • SwissADME: Predicts high gastrointestinal absorption (TPSA <90 Å2^2) but potential CYP3A4 metabolism .
  • ProTox-II: Flags hepatotoxicity risks due to sulfur-rich structures, necessitating in vitro cytotoxicity assays .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling sulfur and DMF in synthesis?

  • Ventilation: Use fume hoods to avoid DMF exposure (TLV: 10 ppm) .
  • Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent skin contact with elemental sulfur .
  • Waste Disposal: Neutralize sulfur residues with 10% NaOH before disposal .

Q. How can researchers troubleshoot low yields in dithiolo ring formation?

  • Purity Check: Verify precursor dryness (Karl Fischer titration).
  • Temperature Control: Maintain reflux at 110–120°C to prevent side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.